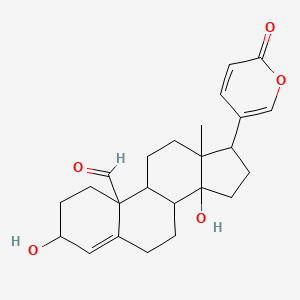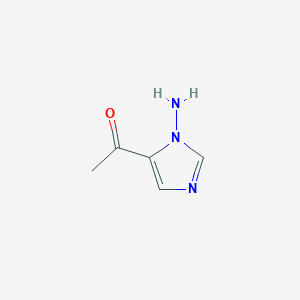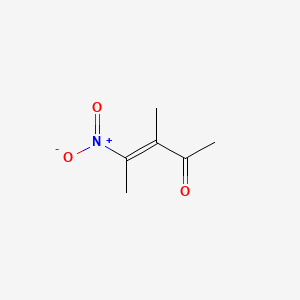![molecular formula C11H20O B13812620 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
tert-Butyl Group Introduction: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Ethanone Moiety Addition: The ethanone group is added through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or esters.
科学的研究の応用
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, resulting in altered physiological responses.
類似化合物との比較
- 1-[(1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl]ethanone
- 1-[(1R,3R)-3-(1,1-Difluoroethyl)cyclopentyl]ethanone
Comparison: 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone is unique due to its tert-butyl substitution, which imparts distinct steric and electronic properties compared to similar compounds
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8(12)9-5-6-10(7-9)11(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m1/s1 |
InChIキー |
MSQFZTUDVYIFBT-NXEZZACHSA-N |
異性体SMILES |
CC(=O)[C@@H]1CC[C@H](C1)C(C)(C)C |
正規SMILES |
CC(=O)C1CCC(C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)




![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)




![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)
